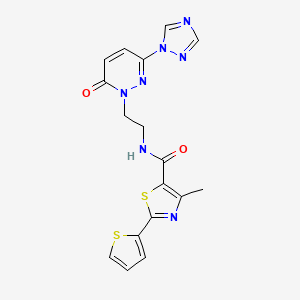

![molecular formula C18H15F3N2O2S B2950402 3-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea CAS No. 2097935-69-6](/img/structure/B2950402.png)

3-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea, also known as FTY720 or Fingolimod, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases, including multiple sclerosis, cancer, and transplant rejection. FTY720 is a sphingosine-1-phosphate (S1P) receptor modulator that acts as an immunomodulatory and anti-inflammatory agent.

Aplicaciones Científicas De Investigación

Anticancer Activity

The furan and thiophene moieties within the compound’s structure have been associated with anticancer properties. Compounds with similar structures have shown efficacy against various human cancer cell lines, including hepatocellular carcinoma and breast adenocarcinoma . The presence of the trifluoromethyl group could potentially enhance these properties, making it a candidate for further investigation as an anticancer agent.

Gene Expression Modulation

Research indicates that compounds with furan and thiophene components can significantly affect gene expression levels in cancer cells . This compound could be studied for its potential to modulate genes related to cancer progression or suppression, offering insights into new therapeutic approaches.

DNA Fragmentation

The ability to induce DNA fragmentation is a valuable trait in anticancer research, as it can lead to cell death in malignant cells. The structural analogs of this compound have been found to increase DNA fragmentation in lung and liver cancer cell lines, suggesting a similar potential for this urea derivative .

Kinase Inhibition

Thiophene derivatives have been reported to inhibit kinases, which are enzymes critical in signaling pathways that control cell growth and proliferation. The inhibition of specific kinases could lead to the development of targeted therapies for diseases characterized by abnormal cell growth, such as cancer .

Anti-inflammatory Properties

The thiophene ring is known for its anti-inflammatory effects. This compound could be explored for its utility in treating inflammatory diseases, possibly offering a new class of anti-inflammatory drugs with unique mechanisms of action .

Antimicrobial and Antifungal Applications

Thiophene derivatives have also demonstrated antimicrobial and antifungal activities. This compound could be synthesized and tested against a range of bacterial and fungal strains to assess its efficacy as a new antimicrobial agent .

Material Science Applications

The unique electronic properties of furan and thiophene rings make them interesting candidates for material science applications. This compound could be investigated for its potential use in organic semiconductors or as a component in the development of novel materials with specific electronic properties .

Enzyme Reactivity Studies

Given the diverse reactivity of furan and thiophene compounds, this particular urea derivative could be used in studies to understand enzyme-substrate interactions, particularly in enzymes that target similar heterocyclic structures .

Propiedades

IUPAC Name |

1-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-3-[2-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N2O2S/c19-18(20,21)13-5-1-2-6-14(13)23-17(24)22-11-12(15-7-3-9-25-15)16-8-4-10-26-16/h1-10,12H,11H2,(H2,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGFENBFBBNSEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCC(C2=CC=CO2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(thiophen-2-ylmethyl)-1-((4-vinylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2950320.png)

![2-[Cyclohexyl(methyl)amino]cyclobutan-1-ol](/img/structure/B2950323.png)

![2-[(Furan-2-carbonyl)-amino]-benzothiazole-6-carboxylic acid ethyl ester](/img/structure/B2950324.png)

![Tert-butyl (3S)-2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B2950327.png)

![N-(3-chloro-2-methylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2950329.png)

![2-(4-fluorophenyl)-5-[3-oxo-3-(piperidin-1-yl)propyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2950330.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2950334.png)

![8-Methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]-2-oxochromene-3-carboxamide](/img/structure/B2950336.png)

![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylbutan-1-one](/img/structure/B2950338.png)

![N-(2-{[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2950339.png)

![(Z)-ethyl 2-(benzoylimino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2950341.png)